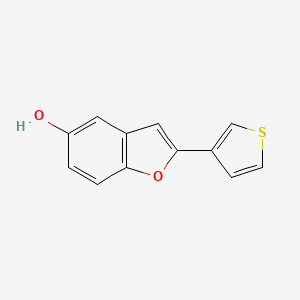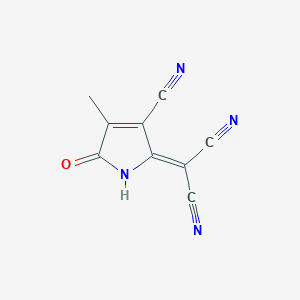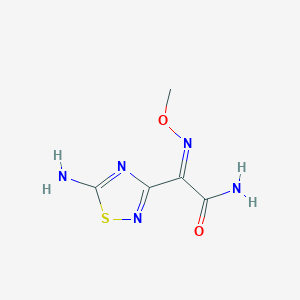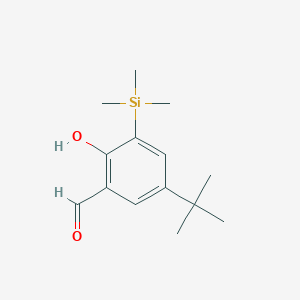
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester is an organophosphorus compound that features a benzyl group substituted with a fluorine atom and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester typically involves a multi-step process:
Nitration: The starting material, 3-fluorotoluene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 3-fluoro-5-nitrotoluene.
Bromination: The nitro compound is then brominated using bromine in the presence of a catalyst such as iron to form 3-fluoro-5-nitrobenzyl bromide.
Phosphonation: The final step involves the reaction of 3-fluoro-5-nitrobenzyl bromide with triethyl phosphite under reflux conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzyl bromide intermediate can react with nucleophiles to form different substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phosphonic ester group can be oxidized to the corresponding phosphonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium cyanide in an aprotic solvent like dimethylformamide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Hydrogen peroxide in an aqueous medium.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: (3-Fluoro-5-amino-benzyl)-phosphonic acid diethyl ester.
Oxidation: (3-Fluoro-5-nitro-benzyl)-phosphonic acid.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or a precursor for the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of (3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorine and nitro groups can influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Fluoro-5-nitrobenzyl chloride): Similar structure but with a chloride instead of a phosphonic ester group.
(3-Fluoro-5-nitrobenzyl alcohol): Similar structure but with an alcohol group instead of a phosphonic ester group.
(3-Fluoro-5-nitrobenzylamine): Similar structure but with an amine group instead of a phosphonic ester group.
Uniqueness
(3-Fluoro-5-nitro-benzyl)-phosphonic acid diethyl ester is unique due to the presence of the phosphonic ester group, which can impart distinct chemical and physical properties. This group can enhance the compound’s solubility, stability, and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C11H15FNO5P |
|---|---|
Molekulargewicht |
291.21 g/mol |
IUPAC-Name |
1-(diethoxyphosphorylmethyl)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C11H15FNO5P/c1-3-17-19(16,18-4-2)8-9-5-10(12)7-11(6-9)13(14)15/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
FQFYFECHUQNQSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)F)[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052285.png)





![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B15052338.png)


![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)
amine](/img/structure/B15052365.png)

![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)
